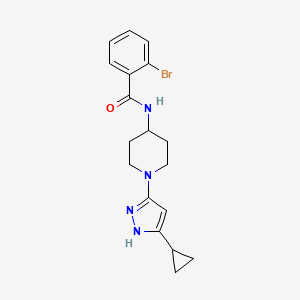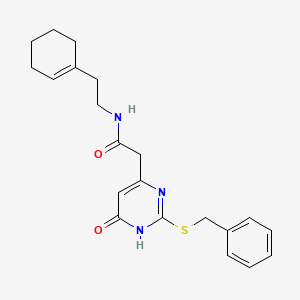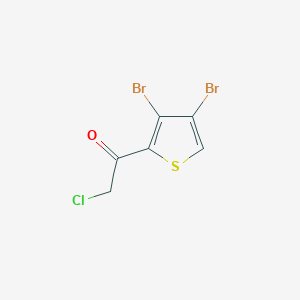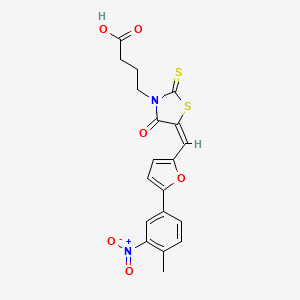![molecular formula C14H16N2O2S B2375468 N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 863513-53-5](/img/structure/B2375468.png)
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a methoxyphenyl group via an ethyl linker. The acetamide group would be attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. Thiazoles can react with electrophiles at the sulfur or nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the thiazole ring, the methoxyphenyl group, and the acetamide group .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
Comparative Metabolism of Chloroacetamide Herbicides and Metabolites : Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in both human and rat liver microsomes, leading to metabolites like CMEPA and CDEPA, which are bioactivated to potentially carcinogenic products. This study by Coleman et al. (2000) in Environmental Health Perspectives highlights the metabolic pathways and the involvement of cytochrome P450 isoforms in these processes, providing insights into the potential toxicity and carcinogenicity of these compounds Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.
Inhibition Studies and Pharmaceutical Applications
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) in Bioorganic & Medicinal Chemistry Letters designed and synthesized 2-(4-methoxyphenyl)ethyl acetamide derivatives evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This work demonstrates the pharmaceutical applications of compounds related to N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide, particularly in designing drugs for diabetes management Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies.
Structural and Coordination Chemistry
Different Spatial Orientations of Amide Derivatives on Anion Coordination : Research by Kalita and Baruah (2010) in CrystEngComm explores the structural aspects of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its utility in forming complex geometries and channel-like structures through self-assembly. This study underscores the relevance of such compounds in the field of crystal engineering and coordination chemistry Different spatial orientations of amide derivatives on anion coordination.
Antimicrobial and Antifungal Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives : Wardkhan et al. (2008) in the Journal of The Chinese Chemical Society investigated the antimicrobial activities of synthesized thiazole derivatives, demonstrating significant activity against bacterial and fungal strains. This research highlights the potential of N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide-related compounds in developing new antimicrobial agents New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin S . Cathepsin S is a cysteine protease involved in various cellular processes, including protein degradation and antigen presentation.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties that influence their bioavailability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBOKCMBFGQZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)


![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)
![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
